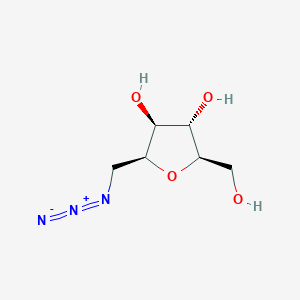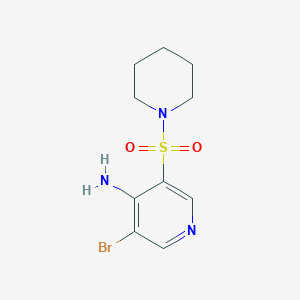![molecular formula C16H24O10 B11824946 [(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is often used in carbohydrate chemistry and glycosylation reactions due to its protective groups, which make it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose typically involves the protection of the hydroxyl groups of mannose. The process begins with the acetylation of mannose to form 3,4,6-tri-O-acetyl-D-mannopyranose. This intermediate is then reacted with ethyl vinyl ether in the presence of an acid catalyst to form the ethoxyethylidene group at the 1,2-position .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose undergoes various types of chemical reactions, including:
Hydrolysis: The ethoxyethylidene group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.
Glycosylation: This compound is often used as a glycosyl donor in glycosylation reactions to form glycosidic bonds.
Acetylation and Deacetylation: The acetyl groups can be removed or replaced under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions, such as hydrochloric acid or sulfuric acid.
Glycosylation: Lewis acids like boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.
Deacetylation: Basic conditions, such as sodium methoxide or ammonia in methanol.
Major Products
Hydrolysis: Free mannose or partially deprotected mannose derivatives.
Glycosylation: Glycosides with various aglycones.
Deacetylation: Free hydroxyl groups on the mannose backbone.
Aplicaciones Científicas De Investigación
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: For the development of glycosylated drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose involves its role as a glycosyl donor. The ethoxyethylidene group at the 1,2-position stabilizes the glycosyl cation intermediate, facilitating the formation of glycosidic bonds. This stabilization is crucial for the selective and efficient glycosylation of acceptor molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-alpha-D-glucopyranose
- 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol
- 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranose
Uniqueness
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose is unique due to its specific protective groups, which provide stability and selectivity in glycosylation reactions. The ethoxyethylidene group at the 1,2-position is particularly effective in stabilizing glycosyl cation intermediates, making it a preferred choice for certain synthetic applications .
Propiedades
Fórmula molecular |
C16H24O10 |
|---|---|
Peso molecular |
376.36 g/mol |
Nombre IUPAC |
[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-(ethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
InChI |
InChI=1S/C16H24O10/c1-5-20-7-12-25-15-14(23-10(4)19)13(22-9(3)18)11(6-21-8(2)17)24-16(15)26-12/h11-16H,5-7H2,1-4H3/t11-,12?,13-,14+,15+,16+/m1/s1 |
Clave InChI |
NENLIBPLPPCRLX-DPZMZDEHSA-N |
SMILES isomérico |
CCOCC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CCOCC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11824863.png)

![4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone](/img/structure/B11824881.png)

![2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11824901.png)

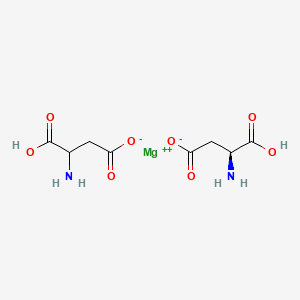
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
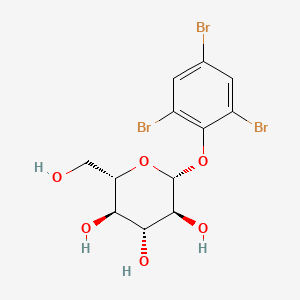
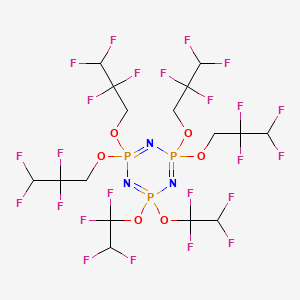
![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)
